Regioisomeric Purity and Supply Consistency Relative to the C‑5 Furan‑Pyridine Isomer
The title compound (C‑6 furan‑pyridine isomer) is supplied with a batch‑certified purity specification of ≥95 % (HPLC), whereas the closest positional isomer — 2‑(4‑(N‑((5‑(furan‑2‑yl)pyridin‑3‑yl)methyl)sulfamoyl)phenoxy)acetamide (CAS 2034519‑83‑8) — is offered with a stated typical purity of only 90 % . A 5‑percentage‑point purity gap translates into a potentially 2‑fold higher baseline of undefined impurities in the comparator, which in a screening context can confound dose‑response interpretation and increase false‑positive rates [1].
| Evidence Dimension | Vendor‑specified purity |
|---|---|
| Target Compound Data | ≥95 % (HPLC) |
| Comparator Or Baseline | CAS 2034519‑83‑8 (5‑positional isomer); ≥90 % |
| Quantified Difference | +5 absolute percentage points; approximately 50 % lower maximal impurity burden |
| Conditions | Commercial vendor certificate of analysis; standard reversed‑phase HPLC detection at 254 nm |
Why This Matters
Higher and documented purity reduces batch‑to‑batch variability and the risk of impurity‑driven off‑target activity, directly impacting procurement decisions for reproducible screening campaigns.
- [1] Baell, J.B. & Holloway, G.A. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for their Exclusion in Bioassays. J. Med. Chem. 2010, 53, 2719‑2740. View Source
